
1,2,3,4,4a,12a-Hexahydro-7,7,10,10-tetramethyl-7H,10H-8,9-dithia-5,12-diazabenzocyclodecene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,4a,12a-Hexahydro-7,7,10,10-tetramethyl-7H,10H-8,9-dithia-5,12-diazabenzocyclodecene, commonly known as DABCO, is a heterocyclic organic compound with a bicyclic structure. It has been widely used in various chemical reactions, particularly in organic synthesis, due to its unique properties.
Wirkmechanismus
The mechanism of action of DABCO is mainly attributed to its basicity. It can act as a nucleophile, attacking electrophilic species in chemical reactions. DABCO can also act as a Lewis base, coordinating with metal ions in coordination chemistry.
Biochemische Und Physiologische Effekte
DABCO has been found to have some biochemical and physiological effects. It has been reported to have antifungal and antibacterial activities, inhibiting the growth of various fungi and bacteria. DABCO can also inhibit the activity of acetylcholinesterase, an enzyme that hydrolyzes the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
DABCO has several advantages for lab experiments. It is a stable and readily available compound, and its basicity can be easily tuned by modifying its substituents. DABCO can also be used in catalytic amounts, making it a cost-effective catalyst. However, DABCO has some limitations, such as its toxicity and its tendency to form complexes with metal ions, which may interfere with some reactions.
Zukünftige Richtungen
There are several future directions for the research on DABCO. One direction is to develop more efficient and selective catalytic reactions using DABCO as a catalyst. Another direction is to explore the potential of DABCO as a therapeutic agent, particularly in the treatment of fungal and bacterial infections. Additionally, the development of new synthetic methods for DABCO and its derivatives may also be a promising direction for future research.
Conclusion
In conclusion, DABCO is a unique and versatile compound that has been widely used in various scientific research applications, particularly in organic synthesis. Its basicity and stability make it an excellent catalyst and ligand in chemical reactions. DABCO also has some biochemical and physiological effects, and its potential as a therapeutic agent deserves further exploration. With its advantages and limitations, DABCO remains a promising compound for future research.
Synthesemethoden
DABCO can be synthesized through several methods, including the reaction of 1,2-diamine with 1,3-dichloropropane, the reaction of 1,2-diamine with epichlorohydrin, and the reaction of 1,2-diamine with 1,4-dibromobutane. Among them, the reaction of 1,2-diamine with 1,3-dichloropropane is the most commonly used method.
Wissenschaftliche Forschungsanwendungen
DABCO has been widely used in various scientific research applications, particularly in organic synthesis. It can be used as a catalyst in various chemical reactions, such as the Michael addition, the aldol reaction, and the Diels-Alder reaction. DABCO can also be used as a ligand in coordination chemistry, forming stable complexes with metal ions.
Eigenschaften
CAS-Nummer |
114646-05-8 |
|---|---|
Produktname |
1,2,3,4,4a,12a-Hexahydro-7,7,10,10-tetramethyl-7H,10H-8,9-dithia-5,12-diazabenzocyclodecene |
Molekularformel |
C14H24N2S2 |
Molekulargewicht |
284.5 g/mol |
IUPAC-Name |
(8aR)-3,3,6,6-tetramethyl-8a,9,10,11,12,12a-hexahydro-4,5,1,8-benzodithiadiazecine |
InChI |
InChI=1S/C14H24N2S2/c1-13(2)9-15-11-7-5-6-8-12(11)16-10-14(3,4)18-17-13/h9-12H,5-8H2,1-4H3/t11-,12?/m1/s1 |
InChI-Schlüssel |
WCSIDOQPWXODDH-JHJMLUEUSA-N |
Isomerische SMILES |
CC1(C=N[C@@H]2CCCCC2N=CC(SS1)(C)C)C |
SMILES |
CC1(C=NC2CCCCC2N=CC(SS1)(C)C)C |
Kanonische SMILES |
CC1(C=NC2CCCCC2N=CC(SS1)(C)C)C |
Synonyme |
1,2,3,4,4a,12a-hexahydro-7,7,10,10-tetramethyl-7H,10H-8,9-dithia-5,12-diazabenzocyclodecene 1,2-HTDDC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





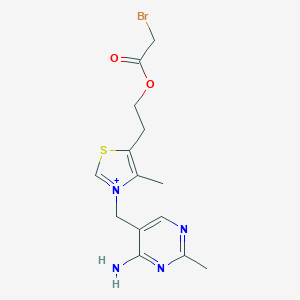
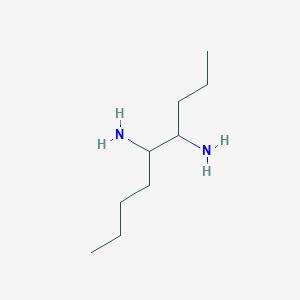
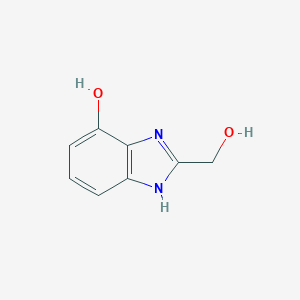

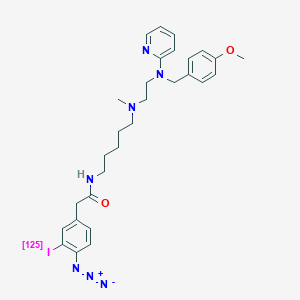
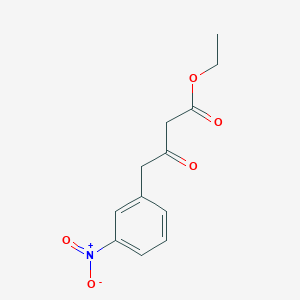
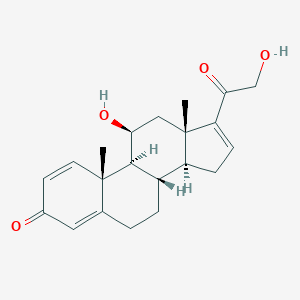

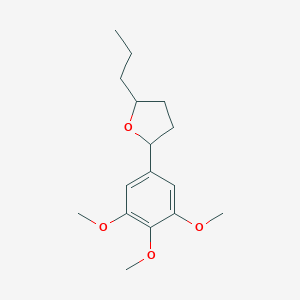
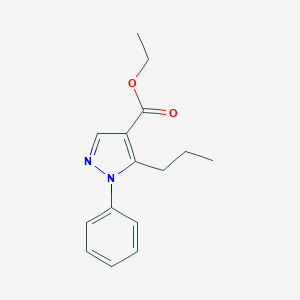
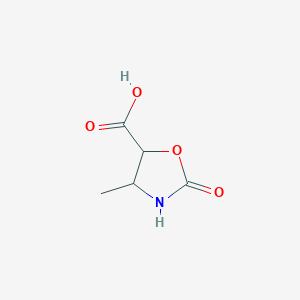
![1-Methyltetrahydropyrazolo[1,2-c][1,3,4]oxadiazin-8(1H)-imine](/img/structure/B53412.png)